molecular formula C19H18N8 B4496453 7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4496453
M. Wt: 358.4 g/mol
InChI Key: CYWHSRRIIVVLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional pyridyl and pyrrolidinyl substituents. This structural complexity imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the pyridyl or pyrimidinyl rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and pyrimidinyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrimidine ring, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and triazolopyridines, such as:

Uniqueness

The uniqueness of 7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substituents, which impart distinct chemical and biological properties. The presence of the pyridyl and pyrrolidinyl groups enhances its binding affinity to specific molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

7-methyl-2-pyridin-3-yl-6-(2-pyrrolidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8/c1-13-15(16-6-8-21-18(23-16)26-9-2-3-10-26)12-22-19-24-17(25-27(13)19)14-5-4-7-20-11-14/h4-8,11-12H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWHSRRIIVVLJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C4=NC(=NC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
Reactant of Route 3
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
Reactant of Route 4
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
Reactant of Route 5
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-Methyl-2-(3-pyridyl)-6-[2-(1-pyrrolidinyl)-4-pyrimidinyl][1,2,4]triazolo[1,5-a]pyrimidine

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